Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester
Overview
Description
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research .
Scientific Research Applications
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of various industrial chemicals.
Mechanism of Action
Target of Action
The primary targets of Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester are Gram-positive bacteria, including fatal drug-resistant strains such as Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) . These bacteria are responsible for a variety of infections and are particularly challenging to treat due to their resistance to many commonly used antibiotics.
Mode of Action
this compound interacts with its bacterial targets by inducing depolarization of the bacterial cytoplasmic membrane . This suggests a mechanism of antibacterial action involving the dissipation of the bacterial membrane potential .
Biochemical Pathways
The disruption of the membrane potential can interfere with essential processes such as energy production and nutrient uptake, leading to bacterial death .
Result of Action
The result of this compound’s action is the effective killing of targeted bacteria, including drug-resistant strains . By disrupting the bacterial membrane potential, the compound inhibits essential bacterial functions, leading to bacterial death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted carbamates
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl) ethyl)carbamate
- (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester
- (3R,5R)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
Ethyl-pyrrolidin-3-YL-carbamic acid tert-butyl ester is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its ester group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-pyrrolidin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-13(9-6-7-12-8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSKLKKEUPUEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCNC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695424 | |
Record name | tert-Butyl ethyl(pyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120357-23-4 | |
Record name | tert-Butyl ethyl(pyrrolidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-ethyl-N-(pyrrolidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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